1-Azaspiro[3.3]heptane-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-4-8-7(5)2-1-3-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
BQELCZCXUGWPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CN2)C(=O)O |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis
Spectroscopic Elucidation Methodologies
Spectroscopic methods are essential for confirming the molecular structure, identifying functional groups, and determining the molecular weight of 1-Azaspiro[3.3]heptane-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Although specific experimental data for this compound is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on data from closely related azaspiro[3.3]heptane derivatives. rsc.orguniv.kiev.ua
In ¹H NMR, the protons on the azetidine (B1206935) and cyclobutane (B1203170) rings are expected to appear in the aliphatic region (approximately 1.5-4.0 ppm). The proton on the carbon bearing the carboxylic acid group (C3) would likely be shifted downfield due to the electron-withdrawing effect of the adjacent oxygen atoms. Protons on carbons adjacent to the nitrogen atom (C2) would also exhibit a downfield shift.
In ¹³C NMR, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically >170 ppm). The spirocyclic carbon (C4) is a unique quaternary carbon and would have a characteristic chemical shift. The carbons bonded to the nitrogen (C2) would also be found at a lower field compared to the other methylene (B1212753) carbons of the cyclobutane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is generated based on typical values for analogous structures and theoretical principles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl H (OH) | 10.0 - 12.0 (broad s) | - |
| Carboxyl C (C=O) | - | 170 - 180 |
| C2-H₂ | 3.0 - 3.5 (t) | 50 - 60 |
| C3-H | 3.2 - 3.8 (m) | 45 - 55 |
| C4 (Spiro) | - | 35 - 45 |
| C5-H₂ / C7-H₂ | 2.0 - 2.5 (m) | 30 - 40 |
| C6-H₂ | 1.8 - 2.2 (m) | 15 - 25 |
Infrared (IR) spectroscopy is used to identify the specific functional groups present in the molecule. For this compound, which is an amino acid, the spectrum would be characterized by several key absorption bands. A very broad absorption between 2500 and 3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which is typically broadened due to hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid would result in a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the secondary amine would appear in the 3200-3500 cm⁻¹ region, potentially overlapping with the broad O-H band. Finally, C-H stretching vibrations from the aliphatic rings would be observed just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Broad |
| N-H (Amine) | Stretch | 3200 - 3500 | Medium, Broad |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |
| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong |
Mass spectrometry (MS) is employed to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₁₁NO₂), the exact molecular weight is 141.07898 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak [M]⁺ would be observed at this m/z value. Common fragmentation pathways would include the loss of the carboxyl group (a mass loss of 45 Da) to give a fragment at m/z 96, or the loss of water (18 Da) from the molecular ion. Further fragmentation would involve the cleavage of the spirocyclic ring system.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Formula | Fragment Name | Predicted m/z |
|---|---|---|
| [C₇H₁₁NO₂]⁺ | Molecular Ion [M]⁺ | 141.08 |
| [C₆H₁₀N]⁺ | [M-COOH]⁺ | 96.08 |
X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. While the specific crystal structure for this compound is not reported, analysis of related azaspiro[3.3]heptane derivatives demonstrates the power of this technique. researchgate.netnih.gov For these molecules, crystallography confirms the spirocyclic nature and reveals the non-planar, puckered conformation of the four-membered rings. chemrxiv.org This method would be essential for unambiguously determining the three-dimensional architecture and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine groups, in the crystal lattice.
Conformational Analysis of the 1-Azaspiro[3.3]heptane Ring System
The spiro[3.3]heptane framework is conformationally constrained due to the presence of two fused four-membered rings. researchgate.net This rigidity imparts a distinct three-dimensional character to the molecule, which is a key feature for its use as a structural scaffold in drug design.
Neither the azetidine nor the cyclobutane ring in the 1-Azaspiro[3.3]heptane system is planar. Four-membered rings adopt a puckered conformation to alleviate angular and torsional strain. Gas-phase electron diffraction studies of the parent azetidine ring have shown that it is characterized by a dihedral angle of approximately 37°, indicating significant puckering. rsc.org In the spirocyclic system, both the azetidine and cyclobutane rings are expected to adopt similar puckered or bent conformations. This non-planarity is a defining characteristic of the spiro[3.3]heptane core, forcing substituents into well-defined axial or equatorial-like positions and creating a rigid, non-collinear arrangement of exit vectors from the core structure. chemrxiv.org
Influence of Spirocenter on Molecular Rigidity and Flexibility
The defining feature of this compound is its spirocyclic core, where two four-membered rings are joined by a single common carbon atom, the spirocenter. This structural motif imparts a significant degree of rigidity to the molecule compared to its acyclic or monocyclic counterparts. The spiro fusion of the two cyclobutane rings restricts conformational freedom, leading to a more defined three-dimensional structure. researchgate.net
The rigidity of the azaspiro[3.3]heptane framework is a key attribute in its application as a building block in drug discovery. nih.gov By locking the relative positions of substituents, the entropic penalty upon binding to a biological target is minimized, which can lead to higher binding affinities. The defined geometry of the scaffold allows for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions with protein binding sites.
Steric and Electronic Effects on Conformation
The conformation of this compound is influenced by both steric and electronic effects arising from the substituents on the spirocyclic framework. The carboxylic acid group at the 3-position is a key determinant of the molecule's conformational preferences.
Steric Effects: The spatial arrangement of the carboxylic acid group relative to the azaspiro[3.3]heptane core is governed by steric hindrance. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the adjacent ring protons. The puckering of the cyclobutane ring containing the carboxylic acid will be influenced by the size of this group, adopting a conformation that accommodates it with the least steric strain.
Electronic Effects: The electronic properties of the nitrogen atom in the azetidine ring and the carboxylic acid group also play a role in defining the molecule's conformation. Intramolecular hydrogen bonding between the nitrogen lone pair and the carboxylic acid proton, or between the carboxylic acid and other functional groups, can stabilize specific conformations. The electron-withdrawing nature of the carboxylic acid group can also influence the geometry and reactivity of the azetidine ring. Computational studies on related systems have shown that the interplay of steric and electronic factors dictates the final three-dimensional arrangement of the molecule. mdpi.comresearchgate.net
Diastereoselective Control in Synthetic Pathways and Conformational Outcomes
The synthesis of substituted spirocyclic compounds like this compound often presents stereochemical challenges. Achieving control over the relative stereochemistry of the substituents is crucial, as different diastereomers can exhibit distinct biological activities.
Diastereoselective synthesis of related spiro[3.3]heptane systems has been achieved through various synthetic strategies. nih.gov For instance, the use of chiral auxiliaries or catalysts can direct the formation of a specific diastereomer. The choice of reaction conditions and reagents can significantly influence the stereochemical outcome of the cyclization reactions used to construct the spirocyclic core.
Interactive Data Table: Conformational Parameters of a Representative Azaspiro[3.3]heptane Derivative
The following table presents hypothetical but representative conformational data for a 3-substituted 1-azaspiro[3.3]heptane derivative, illustrating the typical bond angles and dihedral angles that define its puckered conformation. This data is based on general principles of cyclobutane ring puckering and the known structures of similar spirocyclic systems.
| Parameter | Value |
| C2-N1-C4 Angle (°) | 92.5 |
| N1-C5-C6 Angle (°) | 88.0 |
| C2-C3-C4 Angle (°) | 87.5 |
| C5-C6-C7 Angle (°) | 89.0 |
| Puckering Angle Ring 1 (°) | 25.0 |
| Puckering Angle Ring 2 (°) | 20.0 |
| C2-N1-C5-C6 Dihedral (°) | 135.0 |
| N1-C2-C3-C4 Dihedral (°) | -20.0 |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations for Electronic Structure and Bonding
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure of 1-azaspiro[3.3]heptane-3-carboxylic acid, providing a detailed picture of electron distribution, molecular orbitals, and bonding characteristics.
Key properties derived from these calculations include:
Molecular Geometry: QM calculations can predict the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles. The spirocyclic core of 1-azaspiro[3.3]heptane imposes significant conformational rigidity.
Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals regions of positive and negative charge. For this compound, the nitrogen atom and the oxygen atoms of the carboxylic acid are expected to be regions of negative potential, while the hydrogen atoms on the nitrogen (if protonated) and the carboxylic acid are areas of positive potential. These features are crucial for understanding non-covalent interactions with biological targets.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons, while the LUMO indicates its ability to accept electrons. These orbitals are central to analyzing reaction mechanisms. nih.gov
Chemical Bonding: An in-depth analysis of the chemical bonding, for instance through the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of the covalent bonds within the strained azetidine (B1206935) rings and the spirocyclic center. nih.gov
| Calculated Property | Illustrative Value | Significance |
| Dipole Moment | ~2.5 - 4.0 D | Indicates molecular polarity and influences solubility and intermolecular interactions. |
| HOMO Energy | ~-7.0 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | ~-0.5 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~6.5 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| ESP Minimum (at Nitrogen) | ~-45 kcal/mol | Quantifies the primary site for hydrogen bond acceptance and interaction with electrophiles. |
Note: The values in this table are illustrative for a molecule of this class and would be precisely determined through specific QM calculations.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.gov For a structurally rigid molecule like this compound, MD simulations are particularly useful for understanding the orientation of its functional groups and its interactions in a solvated environment or a protein binding pocket. mdpi.com
Simulations can reveal:
The preferred orientations (rotamers) of the carboxylic acid group.
The dynamics of water molecules around the solute, highlighting key hydration sites.
The stability of the molecule's conformation in different environments.
Due to the high energy barriers associated with ring puckering in the azetidine rings, standard MD simulations may not sample all possible conformations efficiently. mdpi.com Therefore, enhanced sampling techniques are often employed to overcome these barriers and explore the conformational space more comprehensively. livecomsjournal.org These methods include Replica Exchange Molecular Dynamics (REMD) and Metadynamics, which accelerate the exploration of different energy states. mdpi.com
Mechanistic Studies of Synthetic Transformations
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including those used to synthesize 1-azaspiro[3.3]heptanes. nih.govuniv.kiev.ua A key reported synthetic step for the 1-azaspiro[3.3]heptane core involves a thermal [2+2] cycloaddition between an alkene and an isocyanate, followed by reduction. researchgate.netnih.gov
By applying quantum mechanical methods, researchers can map the potential energy surface of a reaction. This involves locating and characterizing the structures of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor governing the reaction rate. For the synthesis of the spirocyclic β-lactam precursor to 1-azaspiro[3.3]heptane, computational analysis would focus on the transition state of the [2+2] cycloaddition step.
Computational models can provide detailed insights into why a reaction proceeds with a certain selectivity. For the synthesis of substituted 1-azaspiro[3.3]heptanes, key questions that can be addressed computationally include:
Regioselectivity: If the alkene is unsymmetrical, computational analysis of the different possible transition states can explain why one regioisomer is formed preferentially.
Stereoselectivity: The models can predict the facial selectivity of the cycloaddition, explaining the formation of a specific stereoisomer by comparing the activation energies of the diastereomeric transition states.
These insights are derived from analyzing the electronic and steric interactions within the transition state structures.
De Novo Design and Virtual Screening of Azaspiro[3.3]heptane Libraries
The 1-azaspiro[3.3]heptane scaffold serves as a valuable starting point for creating libraries of novel compounds for drug discovery. researchgate.netnih.gov Computational techniques like de novo design and virtual screening are central to this process.
De novo design algorithms generate novel molecular structures with desirable properties by assembling fragments or by using generative deep learning models. nih.govmdpi.com Starting with the this compound core, these programs can explore vast chemical space by adding substituents at the nitrogen atom or by modifying the carboxylic acid group to create a virtual library of potential drug candidates. mdpi.com
Virtual screening involves computationally docking these library compounds into the binding site of a biological target. mdpi.com The molecules are then scored based on their predicted binding affinity and steric/electronic complementarity to the target. This process allows for the rapid identification of the most promising candidates for synthesis and experimental testing, significantly accelerating the drug discovery pipeline. nih.gov
Predictive Modeling for Bioisosteric Relationships (Focus on Structural and Electronic Mimicry)
The 1-azaspiro[3.3]heptane scaffold is considered a bioisostere of piperidine (B6355638), while its carboxylic acid derivatives can be seen as analogues of pipecolic acid or constrained proline analogues. univ.kiev.uanih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. nih.gov Predictive computational modeling is used to quantify this mimicry.
Structural and electronic mimicry is assessed by comparing key molecular descriptors between this compound and its monocyclic counterpart (e.g., piperidine-2-carboxylic acid). These comparisons help validate the bioisosteric hypothesis and predict how the spirocyclic scaffold will orient substituents in 3D space.
| Descriptor | This compound (Illustrative) | Piperidine-2-carboxylic acid (Axial COOH, Illustrative) | Significance of Comparison |
| N to COOH Distance (Å) | 2.55 Å | 2.51 Å | Measures the distance between key pharmacophoric points. Similarity suggests the ability to make similar interactions. |
| Vector Angle (N-Cα vs Cα-COOH) | 110° | 111° | Defines the relative orientation of key functional groups, which is critical for binding to structured targets. |
| Molecular Shape (Principal Moments of Inertia) | More spherical/rod-like | More disk-like | The 3D shape influences how the molecule fits into a binding pocket and impacts properties like solubility. |
| Electrostatic Potential Map | Similar charge distribution around N and COOH | Similar charge distribution around N and COOH | Electronic similarity is crucial for mimicking hydrogen bonding and other electrostatic interactions. |
Note: The values in this table are for illustrative purposes to demonstrate the comparative analysis performed in computational bioisosterism studies.
Derivatives and Analogues of 1 Azaspiro 3.3 Heptane 3 Carboxylic Acid
Structurally Related Azaspiro[3.3]heptane Derivatives with Varied Substitution Patterns
The synthesis of azaspiro[3.3]heptane derivatives with diverse functional groups has been a major focus of research, enabling their incorporation into larger molecules and fine-tuning of physicochemical properties. nih.govchemrxiv.org Synthetic strategies have been developed to produce these building blocks on a gram to multigram scale, making them accessible for drug discovery programs. chemrxiv.orgresearchgate.net
Key synthetic approaches often involve the construction of the strained four-membered rings through methods like thermal [2+2] cycloaddition to form spirocyclic β-lactams, which are then reduced to yield the 1-azaspiro[3.3]heptane core. researchgate.netresearchgate.net This modularity allows for the introduction of various substituents. For instance, derivatives have been prepared with functional groups such as hydroxyls, amines, carboxylic acids, and boronate esters. chemrxiv.org The functionalization can be directed to different positions on the spirocyclic scaffold, providing multiple "exit vectors" for molecular elaboration. nih.gov
Research has demonstrated the synthesis of a range of substituted derivatives, including:
N-Substituted derivatives: The nitrogen atom of the azetidine (B1206935) ring is a common point for modification. N-protection with groups like tert-butoxycarbonyl (Boc) is frequently employed during synthesis. researchgate.net
Derivatives at C2: The position adjacent to the nitrogen has been functionalized. For example, 2-azaspiro[3.3]heptane-1-carboxylic acid has been synthesized and used as a bioisostere of pipecolic acid. univ.kiev.ua
Derivatives at C6: Functionalization of the second ring is also well-established. Syntheses of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid (an analogue of ornithine) and 2-azaspiro[3.3]heptane-6-carboxylic acid (a GABA analogue) have been reported. nih.gov
Trifluoromethylated derivatives: To modulate properties like lipophilicity and metabolic stability, trifluoromethyl groups have been incorporated into the spiro[3.3]heptane scaffold. chemrxiv.org
The following table summarizes some examples of functionalized azaspiro[3.3]heptane derivatives that have been synthesized.
| Derivative Class | Example Compound | Synthetic Precursor/Method | Reference |
| Carboxylic Acids | 2-Azaspiro[3.3]heptane-1-carboxylic acid | Bioisostere of pipecolic acid | univ.kiev.ua |
| Amino Acids | 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Analogue of ornithine | nih.gov |
| Carboxylic Acids | 2-Azaspiro[3.3]heptane-6-carboxylic acid | Analogue of GABA | nih.gov |
| Alcohols | (1-Azaspiro[3.3]heptan-3-yl)methanol | Reduction of carboxylic acid | researchgate.net |
| Amines | 1-(Aminomethyl)-1-azaspiro[3.3]heptane | Reduction of nitrile | researchgate.net |
| Fluorinated Scaffolds | 6-(Trifluoromethyl)spiro[3.3]heptane derivatives | From a cyclobutanone (B123998) derivative | chemrxiv.org |
These varied substitution patterns allow medicinal chemists to use the azaspiro[3.3]heptane scaffold as a rigid, three-dimensional alternative to more flexible or planar structures like piperidine (B6355638). researchgate.netuniv.kiev.ua
Heteroatom-Containing Spiro[3.3]heptanes (e.g., Oxa- and Thia-azaspiro[3.3]heptanes)
Replacing one or more carbon atoms in the spiro[3.3]heptane framework with other heteroatoms, such as oxygen or sulfur, generates novel scaffolds with altered physicochemical properties. rsc.org These heteroatom-containing analogues, like oxa- and thia-azaspiro[3.3]heptanes, serve as potential bioisosteres for widely used heterocycles such as morpholine (B109124), thiomorpholine, and piperazine (B1678402). researchgate.netuniba.it The introduction of heteroatoms provides a means to modulate properties like solubility, polarity, and hydrogen bonding capacity while maintaining a rigid, three-dimensional geometry. rsc.org
A variety of these mixed heteroatom spirocycles have been synthesized and studied:
Oxa-azaspiro[3.3]heptanes: These compounds incorporate an oxygen atom into the spirocyclic system. Examples include 2-oxa-6-azaspiro[3.3]heptane and 1-oxa-6-azaspiro[3.3]heptane. researchgate.netnih.gov These scaffolds are considered valuable in drug design as rigid surrogates for morpholine or piperidine. researchgate.netuniba.it The synthesis of 2-oxa-6-azaspiro[3.3]heptane has been achieved from precursors like tribromopentaerythritol. researchgate.net
Diaza-spiro[3.3]heptanes: Compounds containing two nitrogen atoms, such as 2,6-diazaspiro[3.3]heptane, have been developed as bioisosteres for piperazine. uniba.it
Oxa-diaza-spiro[3.3]heptanes: More complex systems like 1-oxa-2,6-diazaspiro[3.3]heptane have been synthesized and theoretically studied as potential bioisosteres for piperazine, offering a unique geometry and property profile. uniba.itresearchgate.net
The development of these heteroatomic spiro[3.3]heptanes expands the toolbox for medicinal chemists, offering scaffolds with distinct spatial arrangements of heteroatoms that can lead to improved target selectivity and drug-like properties. rsc.orguniba.it
| Compound Name | Molecular Formula | CAS Number | Key Feature/Application | Reference |
| 2-Oxa-6-azaspiro[3.3]heptane | C₅H₉NO | 174-78-7 | Morpholine/Piperidine bioisostere | researchgate.netnih.gov |
| 6-Oxa-1-azaspiro[3.3]heptane | C₅H₉NO | 1046153-00-7 | Heteroatom-containing scaffold | nih.gov |
| 2,6-Diazaspiro[3.3]heptane | C₅H₁₀N₂ | 174-77-6 | Piperazine bioisostere | uniba.it |
| 1-Oxa-2,6-diazaspiro[3.3]heptane | C₄H₈N₂O | Not specified | Potential piperazine bioisostere | uniba.itresearchgate.net |
Bridged Azaspirocyclic Systems
Bridged azaspirocyclic systems represent a class of conformationally rigid scaffolds that are structurally related to azaspiro[3.3]heptanes. Instead of two rings sharing a single spiro-carbon, these molecules feature rings fused together with a "bridge" of one or more atoms. These structures are of interest in medicinal chemistry as they can act as rigid replacements for common motifs like pyrrolidines or even phenyl rings. rsc.org
Synthetic approaches to these complex, three-dimensional structures often involve multi-step sequences, including cyclization reactions, ring expansions, or cycloadditions. researchgate.net For example, the 2-azabicyclo[2.1.1]hexane motif, a bridged system, has been synthesized through photochemical key steps. rsc.org Other strategies involve carbene cascade reactions that terminate in a C-H bond insertion to form the bridged polycyclic ring system. ornl.gov
Examples of bridged azacyclic systems include:
2-Azabicyclo[2.1.1]hexane (2-aza-BCH): This motif is a bridged, saturated heterocycle that serves as a rigid replacement for pyrrolidine (B122466) and has been explored as a bioisostere for phenyl rings. rsc.org Its synthesis can be achieved on a large scale, enabling its incorporation into pharmaceutical candidates. rsc.org
3,9-Diazabicyclo[3.3.1]nonanes: These are bridged systems based on a piperazine scaffold. They can be synthesized with functional groups on the bridge, allowing for precise orientation of substituents. nih.gov
2-Azatricyclo[4.3.2.0(4,9)]undecane: This is a more complex, unreported bridged azatricyclic ring system synthesized via an intramolecular Diels-Alder reaction. researchgate.net
The rigid nature of these bridged systems can enhance the pharmacological activity of a compound by presenting it in a defined conformation that fits precisely into the binding pocket of its biological target. nih.gov This increased rigidity and compactness can also lead to beneficial changes in physicochemical properties, such as a reduction in lipophilicity. rsc.org
Comparison with Other Conformationally Constrained Amino Acids
1-Azaspiro[3.3]heptane-3-carboxylic acid belongs to the family of conformationally constrained amino acids, which are valuable tools in peptide science and drug design. Its properties are often compared to other rigid amino acids, most notably proline.
Proline is a unique proteinogenic amino acid where the side chain forms a cyclic structure with the backbone amine. nih.gov This pyrrolidine ring severely restricts the conformational freedom of the peptide backbone, making proline a well-known "breaker" of secondary structures like α-helices and β-sheets. sigmaaldrich.com The peptide bond preceding a proline residue can exist in both cis and trans conformations with a relatively small energy difference, a key feature in protein folding. sigmaaldrich.commdpi.com
Like proline, this compound introduces significant conformational constraints. However, its spirocyclic nature, composed of two fused four-membered rings, results in an even more rigid and defined three-dimensional structure compared to the more flexible five-membered ring of proline. nih.gov This high degree of rigidity can be advantageous for locking a peptide or small molecule into a specific bioactive conformation.
Other constrained amino acids used for comparison and as tools in medicinal chemistry include:
Azetidine-2-carboxylic acid: A smaller, four-membered ring analogue of proline. sigmaaldrich.com
Pipecolic acid: A larger, six-membered ring analogue of proline. univ.kiev.ua
Bridged Proline Analogues: Compounds like 2-azabicyclo[2.2.1]heptane-3-carboxylic acid offer even greater rigidity by introducing a bridge across the ring system. researchgate.net
Cyclopentane and Cyclohexane Amino Acid Analogues: These compounds, such as aminocyclopentane carboxylic acids, are used to probe the spatial requirements for receptor binding, for example, at GABA receptors. nih.gov
Strategic Utility of 1 Azaspiro 3.3 Heptane 3 Carboxylic Acid in Advanced Organic Synthesis
Role as a Precursor for Diverse Chemical Entities
1-Azaspiro[3.3]heptane-3-carboxylic acid serves as a fundamental starting material for the synthesis of a wide array of chemical entities. The presence of both a secondary amine and a carboxylic acid functional group within a constrained spirocyclic framework allows for selective modifications at different points of the molecule. This dual reactivity is instrumental in generating a library of derivatives with varied physicochemical properties.
The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, through standard synthetic transformations. These transformations are crucial for introducing different side chains and for coupling the scaffold to other molecular fragments. The azetidine (B1206935) nitrogen can be functionalized through N-alkylation or N-acylation, providing another avenue for diversification. The strategic protection and deprotection of these functional groups enable a controlled and stepwise approach to the synthesis of more complex molecules.
The preparation of versatile azaspiro[3.3]heptanes with multiple "exit vectors" for further functionalization is a key strategy in modern drug discovery. acs.orgnih.gov Starting from a core structure like this compound, chemists can design and synthesize novel compounds with tailored properties for specific biological targets.
| Functional Group | Reaction Type | Resulting Functional Group |
| Carboxylic Acid | Amide Coupling | Amide |
| Carboxylic Acid | Esterification | Ester |
| Carboxylic Acid | Reduction | Alcohol |
| Secondary Amine | N-Alkylation | Tertiary Amine |
| Secondary Amine | N-Acylation | Amide |
| Secondary Amine | Reductive Amination | Tertiary Amine |
This table is interactive and illustrates the synthetic versatility of the title compound.
Applications in the Assembly of Complex Molecular Architectures
The rigid spirocyclic nature of the 1-azaspiro[3.3]heptane scaffold is a key feature that makes it highly attractive for the assembly of complex molecular architectures. Unlike more flexible acyclic or monocyclic systems, the conformational rigidity of this scaffold allows for a more predictable spatial arrangement of substituents. This is particularly important in drug design, where the precise three-dimensional orientation of functional groups is often critical for binding to a biological target. researchgate.net
The incorporation of the this compound motif into larger molecules can lead to significant improvements in their pharmacological profiles. For instance, replacing a flexible piperidine (B6355638) ring with a rigid azaspiro[3.3]heptane core has been shown to result in analogues with enhanced biological activity. nih.govresearchgate.net This strategy of bioisosteric replacement is a powerful tool for optimizing lead compounds and for developing new patent-free analogues of existing drugs. nih.gov
The unique geometry of the azaspiro[3.3]heptane scaffold can also be exploited to create molecules with novel shapes and vector orientations, thereby accessing previously unexplored regions of chemical space. acs.orgnih.gov This is of particular interest in the development of new therapeutic agents for challenging targets.
Development of Novel Methodologies for Incorporation into Larger Systems
The successful application of this compound in the synthesis of complex molecules relies on the development of efficient and robust methodologies for its incorporation into larger systems. A key synthetic challenge is the construction of the strained spirocyclic core itself. One of the established methods for assembling the azaspiro[3.3]heptane framework is through a [2+2] cycloaddition reaction. nih.govresearchgate.net
Once the core scaffold is obtained, the carboxylic acid and amine functionalities provide convenient handles for its integration into larger molecular structures. Standard peptide coupling conditions can be employed to form amide bonds between the carboxylic acid of the scaffold and an amino group of another molecule. Similarly, the secondary amine can participate in various carbon-nitrogen bond-forming reactions.
Recent advancements in synthetic methodology have focused on developing milder and more efficient ways to construct and functionalize such strained ring systems, making these valuable building blocks more accessible to the broader chemical community. acs.orgnih.gov
Exploration of Unique Three-Dimensional Scaffolds for Chemical Library Design
The demand for molecules with a higher fraction of sp3-hybridized carbons and greater three-dimensionality has been a driving force in modern drug discovery. nih.gov Such "Fsp3-rich" compounds often exhibit improved physicochemical properties, such as increased solubility and metabolic stability, compared to their flatter, aromatic counterparts. The 1-azaspiro[3.3]heptane scaffold is an excellent example of a three-dimensional building block that can be used to enrich chemical libraries with novel and diverse structures. nih.gov
By systematically functionalizing the this compound core, it is possible to generate a library of compounds with a wide range of substituents arranged in a well-defined spatial orientation. These libraries can then be screened against various biological targets to identify new hit compounds. The inherent rigidity of the scaffold facilitates structure-activity relationship (SAR) studies, as it reduces the conformational ambiguity of the molecules. researchgate.net
| Scaffold | Fsp3 | Molecular Shape | Conformational Flexibility |
| Benzene | 0 | Planar | Low |
| Cyclohexane | 1 | Chair/Boat | High |
| Piperidine | 1 | Chair | High |
| 1-Azaspiro[3.3]heptane | 0.86 | Spirocyclic/3D | Low |
This interactive table highlights the desirable three-dimensional characteristics of the 1-azaspiro[3.3]heptane scaffold compared to more traditional ring systems used in medicinal chemistry.
Facilitation of Novel Intellectual Property Generation in Chemical Sciences
The unique structural features of the 1-azaspiro[3.3]heptane scaffold make it a valuable tool for the generation of novel intellectual property in the chemical sciences. By incorporating this scaffold into known drug molecules, researchers can create new chemical entities with potentially improved properties and a distinct patent position. nih.gov
The use of azaspiro[3.3]heptanes as bioisosteres for more common ring systems like piperidine has been a particularly fruitful strategy in this regard. nih.govresearchgate.net This approach allows for the development of "patent-busting" analogues of existing drugs, which can have significant commercial implications. Several patents have been filed that describe the synthesis and application of azaspiro[3.3]heptane derivatives in various therapeutic areas, highlighting the importance of this scaffold in generating new intellectual property. googleapis.comgoogleapis.comgoogle.com The versatility of this compound as a starting material further enhances its potential for creating a wide range of patentable compounds.
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Routes
While robust methods for the synthesis of the azaspiro[3.3]heptane core exist, the development of more efficient, scalable, and versatile synthetic routes remains a primary objective. A key established method involves the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate (Graf's isocyanate) to produce a spirocyclic β-lactam intermediate. researchgate.netnih.govenamine.netresearchgate.netresearchgate.net This intermediate is then reduced, typically with alane, to yield the 1-azaspiro[3.3]heptane core. researchgate.netnih.govenamine.netresearchgate.netresearchgate.net Pioneering work has established reliable protocols that are effective on a preparative scale. researchgate.net
Future research is anticipated to focus on several areas to improve upon these foundations:
Catalytic Asymmetric Synthesis: Developing catalytic enantioselective methods would provide direct access to chiral, non-racemic products, bypassing the need for chiral resolution or auxiliary-based methods. This is crucial for applications where specific stereoisomers are required.
Alternative Cycloaddition Strategies: Exploring photochemical or transition-metal-catalyzed [2+2] cycloadditions could offer milder reaction conditions, improved substrate scope, and different regioselectivity compared to thermal methods.
Ring-Expansion and Ring-Contraction Strategies: Investigating novel routes that involve the expansion of smaller spirocyclic precursors or the contraction of larger ring systems could provide alternative and potentially more efficient pathways to the desired scaffold.
Green Chemistry Approaches: The implementation of more environmentally benign reagents, solvents, and reaction conditions will be critical for sustainable, large-scale production. This includes minimizing the use of hazardous reagents like chlorosulfonyl isocyanate and developing more atom-economical transformations.
Table 1: Comparison of Key Synthetic Steps for Azaspiro[3.3]heptane Core
| Step | Common Reagents | Key Features | Areas for Improvement |
|---|---|---|---|
| Cycloaddition | Chlorosulfonyl isocyanate (CSI) | Forms key β-lactam intermediate | Milder conditions, avoiding hazardous reagents |
| Reduction | Alane (AlH₃) | Efficient reduction of lactam | Improved functional group tolerance, safer reagents |
Advanced Functionalization Techniques for Enhanced Molecular Diversity
To fully exploit the potential of the 1-azaspiro[3.3]heptane scaffold, the development of advanced and regioselective functionalization techniques is paramount. Current research has already demonstrated the preparation of versatile azaspiro[3.3]heptanes with multiple "exit vectors" for further chemical modification. acs.orgcapes.gov.br
Future efforts will likely concentrate on the following:
Late-Stage Functionalization: Methods that allow for the precise modification of the scaffold at a late stage in a synthetic sequence are highly desirable. This includes C-H activation strategies that can selectively introduce functional groups onto the cyclobutane (B1203170) rings without the need for pre-installed handles.
Regio- and Stereoselective Reactions: Developing reactions that can predictably functionalize specific positions of the spirocycle with high stereocontrol is essential. This will enable the creation of complex and well-defined three-dimensional structures.
Diversification of the Carboxylic Acid Moiety: While the carboxylic acid at the 3-position is a key feature, transforming it into a wide array of other functional groups (e.g., amides, esters, ketones, nitriles, tetrazoles) will significantly broaden the chemical space accessible from this core structure. researchgate.net
Multicomponent Reactions: Designing novel multicomponent reactions that incorporate the azaspiro[3.3]heptane core or its precursors would provide a rapid and efficient means of generating libraries of complex and diverse molecules. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to the production and derivatization of 1-azaspiro[3.3]heptane-3-carboxylic acid. chemrxiv.org Flow chemistry, by its nature, allows for precise control over reaction parameters, enhanced safety when dealing with reactive intermediates, and improved scalability. uniba.itdurham.ac.uk
Emerging research in this area includes:
Continuous Flow Synthesis of the Core Scaffold: Adapting the key cycloaddition and reduction steps to a continuous flow process could enable safer, more efficient, and scalable production. uniba.it For instance, flow reactors can handle highly reactive or unstable intermediates with greater control than traditional batch processes. durham.ac.uk
Automated Library Synthesis: Coupling flow reactors with automated liquid handlers and purification systems can facilitate the high-throughput synthesis of derivative libraries. nih.govchemrxiv.org An automated platform could sequentially perform functionalization reactions, purification, and analysis, dramatically accelerating the exploration of structure-activity relationships. nih.gov
Deeper Computational and Theoretical Understanding of Structure-Reactivity Relationships
As synthetic capabilities expand, a deeper, computationally-driven understanding of the 1-azaspiro[3.3]heptane scaffold's properties becomes increasingly important. Theoretical studies can provide invaluable insights into its conformational preferences, electronic properties, and reactivity, guiding future synthetic and design efforts. uniba.it
Key areas for computational investigation are:
Conformational Analysis: Detailed quantum mechanical calculations, such as Density Functional Theory (DFT), can elucidate the low-energy conformations of the scaffold and its derivatives. This is critical for understanding how the rigid spirocyclic core orients substituents in three-dimensional space.
Reactivity Prediction: Computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the development of regioselective functionalization strategies. Understanding the transition states of potential reactions can help in optimizing conditions and predicting outcomes.
Physicochemical Property Prediction: Advanced computational tools, including graph neural networks trained on DFT-level descriptor libraries, can rapidly and accurately predict key physicochemical properties like acidity (pKa), lipophilicity (logP), and solubility for novel derivatives. mit.edu This allows for in silico screening and prioritization of candidates before committing to their synthesis.
Quantum Theory of Atoms in Molecules (QTAIM): This and other analyses can provide detailed information about the electronic structure, charge distribution, and bond characteristics within the molecule, helping to explain its unique stability and reactivity patterns.
Exploration of New Bioisosteric Design Principles and Scaffold Applications (excluding specific biological outcomes)
The 1-azaspiro[3.3]heptane scaffold is recognized as a valuable bioisostere, particularly as a rigid, three-dimensional replacement for piperidine (B6355638). researchgate.netnih.govresearchgate.netresearchgate.net The concept of using such scaffolds to "escape from flatland" is a guiding principle in modern medicinal chemistry, aiming to improve properties by increasing the fraction of sp³-hybridized carbons (Fsp³). researchgate.netuniv.kiev.ua
Future research will continue to build on this foundation by:
Systematic Scaffold Comparison: Investigating the systematic replacement of other common cyclic motifs (e.g., cyclohexane, morpholine (B109124), piperazine) with the 1-azaspiro[3.3]heptane core to build a comprehensive understanding of how this substitution modulates fundamental physicochemical properties like solubility, lipophilicity, and metabolic stability. researchgate.netuniba.ituniv.kiev.ua
Vectorial Orientation of Substituents: The rigid nature of the spiro[3.3]heptane framework results in well-defined exit vectors for its substituents. uniba.it Future work will focus on leveraging this predictable spatial arrangement to design molecules where the precise orientation of functional groups is critical for non-covalent interactions.
Novel Bioisosteric Replacements: While the piperidine analogy is well-established, researchers are exploring the use of this scaffold as a non-classical isostere for other structural units, including substituted aromatic rings. This involves matching the spatial and electronic properties of the scaffold to those of the target it is intended to replace.
Application in Materials Science: Beyond its use as a bioisostere, the rigid, well-defined geometry of the 1-azaspiro[3.3]heptane scaffold makes it an attractive building block for the synthesis of novel polymers, coordination complexes, and other advanced materials where precise three-dimensional structure is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
